1-[4-(Morpholine-4-carbonyl)phenyl]butan-1-one
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Overview
Description
1-[4-(Morpholine-4-carbonyl)phenyl]butan-1-one is a chemical compound that features a morpholine ring attached to a phenyl group, which is further connected to a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Morpholine-4-carbonyl)phenyl]butan-1-one typically involves the reaction of 4-(morpholine-4-carbonyl)phenylboronic acid with butanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Morpholine-4-carbonyl)phenyl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-[4-(Morpholine-4-carbonyl)phenyl]butan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Morpholine-4-carbonyl)phenyl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(Morpholine-4-carbonyl)phenylboronic acid: Shares the morpholine and phenyl moieties but differs in the functional group attached to the phenyl ring.
2-((2-fluoro-3-(morpholine-4-carbonyl)phenyl)imino)thiazolidin-4-one: Combines morpholine with a thiazolidinone scaffold, showing different biological activities.
Uniqueness
1-[4-(Morpholine-4-carbonyl)phenyl]butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
917567-38-5 |
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Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-[4-(morpholine-4-carbonyl)phenyl]butan-1-one |
InChI |
InChI=1S/C15H19NO3/c1-2-3-14(17)12-4-6-13(7-5-12)15(18)16-8-10-19-11-9-16/h4-7H,2-3,8-11H2,1H3 |
InChI Key |
YHLBNXQQMWWYSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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